

# Technical Guide: Spectral Analysis of N-(3-hydroxyphenyl)formamide

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## Compound of Interest

Compound Name: *N*-(3-hydroxyphenyl)formamide

CAS No.: 24891-35-8

Cat. No.: B1271092

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## Executive Summary

Compound: **N-(3-hydroxyphenyl)formamide** CAS: 14062-17-0 Synonyms: 3'-Hydroxyformanilide, N-Formyl-3-aminophenol Molecular Formula:

(MW: 137.14 g/mol )

This guide provides a comprehensive reference for the identification of **N-(3-hydroxyphenyl)formamide**. Unlike simple acetanilides, formanilides exist in solution as a dynamic equilibrium of cis and trans rotamers (relative to the C-N bond). This results in "signal doubling" in NMR spectroscopy, often mistaken for impurities by less experienced researchers. The data below accounts for this equilibrium.

## Structural Dynamics & Rotamerism

Before interpreting spectra, one must understand the physical state of the molecule in solution. The partial double-bond character of the amide C-N bond creates a high rotation barrier (~18-20 kcal/mol), leading to two observable conformers on the NMR time scale at room temperature.

- Major Conformer (Trans/Z): The carbonyl oxygen is anti to the phenyl ring (sterically favored in meta-substituted systems).
- Minor Conformer (Cis/E): The carbonyl oxygen is syn to the phenyl ring.

Note: In polar aprotic solvents like DMSO-

, the ratio is typically between 2:1 and 4:1 favoring the trans form.

## Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3][4][5] Protocol: Sample Preparation

- Solvent: DMSO-

is the preferred solvent. It ensures complete solubility of the phenolic moiety and slows proton exchange, allowing for the observation of distinct NH and OH signals.

- Concentration: ~10-15 mg in 0.6 mL solvent.
- Temperature: 298 K. (Note: Heating to >373 K will cause signal coalescence as rotation becomes fast on the NMR timescale).

### H NMR Data (400 MHz, DMSO- )

Data is presented for the mixture. Chemical shifts (

) are reported in ppm.

Proton Assignment	Multiplicity	Shift ( ) - Major (Trans)	Shift ( ) - Minor (Cis)	Diagnostic Notes
-CHO (Formyl)	Singlet / Doublet*	8.24	8.60 - 8.75	The cis formyl proton is significantly downfield due to the magnetic anisotropy of the phenyl ring. May show small coupling to NH ( Hz).
-NH- (Amide)	Broad Singlet	10.05	10.20	Highly dependent on concentration and temperature.
-OH (Phenol)	Broad Singlet	9.35	9.45	Exchangeable with .
Ar-H (C2)	Singlet (t)	7.18	7.30	The proton between NH and OH groups.
Ar-H (C4/C6)	Multiplet	6.95 - 7.10	6.95 - 7.10	Overlapping region.
Ar-H (C5)	Triplet (pseudo)	6.45 - 6.55	6.45 - 6.55	Upfield due to ortho-OH shielding.

## C NMR Data (100 MHz, DMSO- )

Rotameric splitting is also observed in the carbon spectrum, particularly for the carbonyl and ipso carbons.

Carbon Assignment	Shift ( ) - Major	Shift ( ) - Minor
C=O (Formyl)	159.2	162.5
C-OH (C3)	157.8	157.6
C-N (C1)	139.5	138.8
Ar-C (C5)	129.6	129.8
Ar-C (C2/4/6)	106.0 - 111.0	106.0 - 111.0

## Vibrational Spectroscopy (FT-IR)

IR analysis is less sensitive to rotamerism but provides critical functional group validation.

Method: KBr Pellet or ATR (Attenuated Total Reflectance) on solid sample.

Frequency ( )	Assignment	Intensity	Description
3200 - 3400	&	Broad, Strong	Overlapping stretching vibrations of the phenolic OH and amide NH.
1660 - 1690		Strong	Amide I band. Characteristic of secondary amides.
1590 - 1610		Medium	Aromatic ring breathing modes.
1530 - 1550		Medium	Amide II band. N-H bending / C-N stretching coupling.
1200 - 1240		Strong	Phenolic C-O stretch.
770, 690		Medium	Out-of-plane bending (meta-substituted benzene).

## Mass Spectrometry (MS)[5]

### Ionization Mode: Electron Impact (EI, 70 eV)

The fragmentation pattern is driven by the stability of the aromatic core and the facile loss of the formyl group.

Primary Fragmentation Pathway:

- Molecular Ion ( ): m/z 137 (Base peak or high intensity).
- Loss of CO (

): m/z 109. This generates the 3-aminophenol radical cation.

- Loss of CHO (

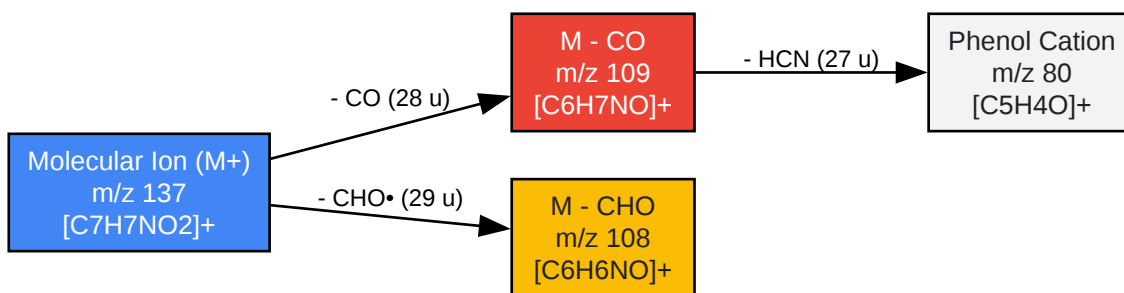
): m/z 108. Alternative pathway yielding the aminophenol cation.

- Loss of HCO + H (

): m/z 107. Formation of the hydroxyphenyl cation.

## Fragmentation Workflow Diagram

The following diagram illustrates the logical decay of the parent ion.



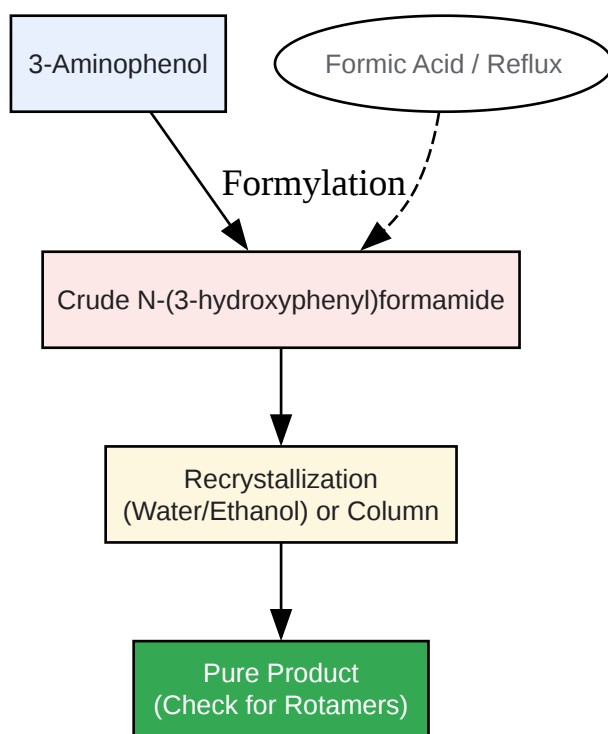
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Figure 1: Electron Impact (EI) fragmentation pathway for **N-(3-hydroxyphenyl)formamide**.

## Synthesis & Purification Context

To ensure the spectra above match your sample, the synthesis route must be considered. Impurities from these steps (e.g., unreacted amine, di-formylation) can mimic rotamer signals.

Standard Route: Formylation of 3-aminophenol using Formic Acid or Acetic Formic Anhydride.



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Figure 2: Synthesis and purification workflow to isolate analytical-grade material.

## Common Impurities

- 3-Aminophenol (Starting Material): Look for broad signal at 4.5-5.0 ppm and upfield aromatic shifts.
- O-Formylation: If reaction conditions are too harsh, the phenolic oxygen may also be formylated (ester formation). Look for a new carbonyl peak >1700 in IR.

## References

- Rotamerism in Formanilides: Bourn, A. J. R., et al. "Conformational Isomerism in N-Substituted Formamides." Canadian Journal of Chemistry, vol. 46, no. 17, 1968, pp. 2773-2779.

- General Spectral Data (SDBS): National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." SDBS No. 3452 (Analogous Anilides).
- Synthesis & Characterization: Reddy, P. G., et al.[1][2] "A Simple and Efficient N-Formylation of Amines." Tetrahedron Letters, vol. 41, no. 47, 2000, pp. 9149-9151.

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- 2. [rsc.org](https://www.rsc.org) [[rsc.org](https://www.rsc.org)]
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